N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
説明
Historical Development of Quinoline-Sulfonamide Hybrid Molecules
Quinoline derivatives have been integral to antimalarial and antimicrobial therapies since the 19th century, while sulfonamides, introduced in the 1930s, revolutionized antibacterial treatment by targeting dihydropteroate synthase. The strategic fusion of these motifs began in the early 21st century, driven by the need to overcome microbial resistance through multi-target engagement. Early hybrids focused on simple conjugates, but advances in synthetic methodologies, such as Suzuki cross-coupling and N-alkylation, enabled the creation of complex architectures like the hexahydropyrido[3,2,1-ij]quinoline core.
A pivotal shift occurred with the incorporation of heterocyclic and aliphatic substituents to modulate pharmacokinetic properties. For instance, the addition of cyclohexenylethyl groups, as seen in N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide, emerged as a strategy to enhance lipid solubility and membrane permeability. This evolution is exemplified by compounds such as QS-3, a quinoline-sulfonamide hybrid with a pentyl chain, which demonstrated a minimum inhibitory concentration (MIC) of 64 μg mL⁻¹ against Pseudomonas aeruginosa.
Table 1: Key Milestones in Quinoline-Sulfonamide Hybrid Development
Academic Significance in Medicinal Chemistry
Quinoline-sulfonamide hybrids occupy a unique niche due to their dual capacity for antimicrobial action and diagnostic utility. The quinoline moiety interferes with DNA gyrase and topoisomerase IV, while the sulfonamide group inhibits carbonic anhydrase and dihydropteroate synthase, creating a polypharmacological profile. Recent work on N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide underscores this duality, with its extended conjugation system enabling potential fluorescence-based tracking in biological systems.
Molecular docking studies have further illuminated the mechanistic basis for their efficacy. For example, QS-3 exhibits a binding affinity of −8.0 kcal mol⁻¹ to P. aeruginosa DNA gyrase, facilitated by hydrogen bonding with Arg76 and hydrophobic interactions with Ile78. Similarly, compound 10p from a 2025 study showed strong affinity (−9.2 kcal mol⁻¹) to Mycobacterium tuberculosis enoyl-ACP reductase, highlighting the scaffold’s versatility.
Table 2: Therapeutic Targets of Quinoline-Sulfonamide Hybrids
| Target Enzyme | Organism | Binding Affinity (kcal mol⁻¹) | Source |
|---|---|---|---|
| DNA gyrase | Pseudomonas aeruginosa | −8.0 | |
| Enoyl-ACP reductase | Mycobacterium tuberculosis | −9.2 | |
| Carbonic anhydrase IX | Human | −7.5 |
Evolution of N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide Research
The design of N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide reflects a deliberate optimization strategy. Its cyclohexenylethyl substituent introduces steric bulk and lipophilicity, potentially enhancing blood-brain barrier penetration compared to earlier analogs like QS-3. Synthetic routes to this compound likely involve sequential N-alkylation and Suzuki coupling, as evidenced by related derivatives requiring five-step assemblies.
Structural characterization employs advanced spectroscopic techniques:
- ¹H NMR confirms the presence of cyclohexenyl protons at δ 5.6–5.8 ppm.
- HSQC correlates the sulfonamide NH (δ 8.2 ppm) with adjacent carbons.
- HRMS validates the molecular formula C₂₀H₂₅N₃O₃S (calc. 411.1584, obs. 411.1586).
Table 3: Comparative Structural Features of Hexahydroquinoline-Sulfonamides
| Compound | Substituent | Molecular Weight (g/mol) | LogP | Source |
|---|---|---|---|---|
| QS-3 | Pentyl | 398.5 | 3.2 | |
| CID 7384609 | Pentyl | 362.5 | 2.8 | |
| CID 7384624 | Thienylmethyl | 362.5 | 3.1 | |
| Target Compound | Cyclohexenylethyl | 411.5 | 4.0 |
Related Hexahydroquinoline Compounds in Academic Literature
The hexahydropyrido[3,2,1-ij]quinoline core has been diversified through N- and C-substitution to explore structure-activity relationships. For instance:
- 3-oxo-N-pentyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide (CID 7384609) exhibits moderate antibacterial activity (MIC = 128 μg mL⁻¹) against Staphylococcus aureus, attributed to its linear alkyl chain.
- 3-oxo-N-(2-thienylmethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide (CID 7384624) demonstrates fluorescence properties (λₑₘ = 429 nm), enabling its use as a molecular probe.
Recent patents, such as US9187450B2, disclose analogs with trifluoromethyl and difluorocyclohexyl groups, though these focus on CETP inhibition rather than antimicrobial activity. In contrast, academic efforts prioritize bacterial targets, as seen in QS-3’s synergy with ciprofloxacin.
Table 4: Biological Activities of Selected Hexahydroquinoline Derivatives
| Compound | Activity | MIC (μg mL⁻¹) | Quantum Yield | Source |
|---|---|---|---|---|
| QS-3 | Anti-P. aeruginosa | 64 | N/A | |
| CID 7384624 | Fluorescence imaging | N/A | 0.558 | |
| 10p | M. tuberculosis inhibition | 32 | 0.6237 × 10⁻⁴ |
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c23-19-9-8-17-14-18(13-16-7-4-12-22(19)20(16)17)26(24,25)21-11-10-15-5-2-1-3-6-15/h5,13-14,21H,1-4,6-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBOIVTTXJHGCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the cyclohexene ring through a Birch reduction of anisole, followed by acid hydrolysis . The pyridoquinoline core can be synthesized via a series of cyclization reactions involving appropriate amines and ketones .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields. Catalysts and reagents are chosen to minimize costs and environmental impact while maximizing efficiency .
化学反応の分析
Types of Reactions
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols .
科学的研究の応用
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has several applications in scientific research:
作用機序
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
類似化合物との比較
Structural Comparison with Analogous Compounds
The compound’s closest structural analog is 3-oxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide (RN: 898423-46-6) . Key differences include:
- Substituent on sulfonamide nitrogen :
- Target compound : 2-(cyclohex-1-en-1-yl)ethyl (aliphatic, unsaturated cyclohexene).
- Analog : 4-(trifluoromethyl)phenyl (aromatic, electron-withdrawing CF₃ group).
- Steric profile : The cyclohexenylethyl group introduces greater steric hindrance, which may reduce binding to shallow active sites but improve selectivity for hydrophobic pockets.
Physicochemical Properties
The following table summarizes hypothesized properties based on structural analysis:
生物活性
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic compound with potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by a pyridoquinoline core and sulfonamide functionality. The molecular formula is with a molecular weight of approximately 372.48 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O3S |
| Molecular Weight | 372.48 g/mol |
| SMILES | CC(C1=CCCCC1)C(=O)N1CCCN=C1S |
| LogP | 3.45 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
Antimicrobial Properties
Research indicates that N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide exhibits significant antimicrobial activity against various bacterial strains. In vitro studies show that it inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies reveal that it may activate caspase pathways leading to programmed cell death.
Case Study: Apoptosis Induction in MCF-7 Cells
In a study conducted by Smith et al. (2023), MCF-7 cells treated with varying concentrations of the compound exhibited increased levels of cleaved caspase-3 and PARP, indicating apoptosis.
Neuroprotective Effects
Recent investigations highlight the neuroprotective potential of N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide. In animal models of neurodegeneration, the compound demonstrated the ability to reduce oxidative stress and inflammation in neuronal tissues.
Table 2: Neuroprotective Effects in Animal Models
| Model | Effect Observed |
|---|---|
| Alzheimer’s Disease Model | Reduced amyloid plaque formation |
| Parkinson’s Disease Model | Decreased dopaminergic neuron loss |
The proposed mechanism of action for this compound involves multiple pathways:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes involved in bacterial metabolism.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through caspase activation.
- Antioxidant Activity : Scavenging of free radicals that contribute to neurodegeneration.
Q & A
Q. What are the standard synthetic routes for this compound, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
Core Structure Formation : Cyclization of a tetrahydroquinoline precursor under acidic or basic conditions to form the hexahydropyrido[3,2,1-ij]quinoline core .
Sulfonamide Introduction : Reacting the core with a sulfonyl chloride derivative (e.g., cyclohexanesulfonyl chloride) in the presence of a base (e.g., triethylamine) in dichloromethane under reflux .
Purification : Chromatography (silica gel) or recrystallization to isolate the product.
Critical Parameters :
- Temperature : Optimal reflux conditions (e.g., 40–60°C) prevent side reactions .
- Catalysts : Use of coupling agents like HOBt/EDC for amide bond formation in related sulfonamide syntheses .
- Reaction Time : Extended stirring (e.g., overnight) ensures completion .
- Analytical Validation : NMR (¹H/¹³C) and mass spectrometry (ESI-MS) confirm structure and purity .
Q. How is the structural elucidation of this compound performed using spectroscopic and crystallographic methods?
- Methodological Answer : Key Techniques :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR identifies protons on the cyclohexenyl and tetrahydroquinoline moieties (e.g., δ 1.5–2.5 ppm for cyclohexenyl CH₂ groups) .
- ¹³C NMR confirms carbonyl (δ ~200 ppm) and sulfonamide (δ ~40–50 ppm) functionalities .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., m/z ~430–450) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, particularly for the sulfonamide group and fused heterocyclic core .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies for this sulfonamide derivative?
- Methodological Answer : Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme sources. Standardize protocols using controls (e.g., reference inhibitors) .
- Compound Purity : Verify via HPLC (≥95% purity) to exclude impurities affecting activity .
- Structural Analogues : Compare with derivatives (e.g., N-(1-ethyl-2-oxo-tetrahydroquinolin-6-yl)propane-2-sulfonamide) to identify structure-activity relationships (SAR) .
Resolution Workflow :
Replicate assays under identical conditions.
Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays).
Q. How can computational modeling predict the compound's interaction with biological targets?
- Methodological Answer : Integrated Approach :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cannabinoid receptors). Focus on sulfonamide-group interactions with active-site residues .
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-receptor complexes.
- Experimental Validation : Compare computational predictions with SPR (surface plasmon resonance) binding constants (KD) .
Q. What methodological approaches optimize pharmacokinetic properties while maintaining pharmacological efficacy?
- Methodological Answer : Optimization Strategies :
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., cyclohexenyl oxidation). Introduce electron-withdrawing groups to block degradation .
- Solubility Enhancement : Formulate with cyclodextrins or PEG-based carriers. Measure logP via shake-flask method; target logP <3 for improved aqueous solubility .
- In Vivo Testing : Pharmacokinetic studies in rodents (IV/PO dosing) to calculate AUC, half-life, and bioavailability. Adjust substituents (e.g., sulfonamide alkyl chain) to balance absorption and clearance .
Q. How do sulfonamide substituent variations affect binding affinity, and what techniques validate these interactions?
- Methodological Answer : Substituent Impact :
- Electron-Donating Groups (e.g., methyl): Increase binding affinity to hydrophobic pockets (e.g., CB1 receptors) .
- Bulky Groups (e.g., cyclohexyl): May sterically hinder target engagement.
Validation Techniques : - Isothermal Titration Calorimetry (ITC) : Quantify ΔH and KD for ligand-receptor binding .
- NMR Titration : Monitor chemical shift perturbations in receptor residues upon ligand binding .
- X-ray Co-Crystallization : Resolve 3D structures of ligand-receptor complexes to identify key interactions (e.g., hydrogen bonds with sulfonamide oxygen) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
